1-(1-Isocyanatocyclopentyl)-3-methylbenzene

Description

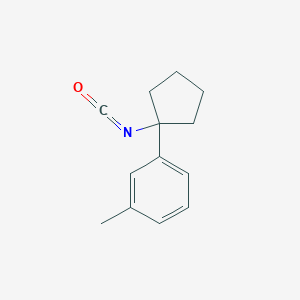

1-(1-Isocyanatocyclopentyl)-3-methylbenzene is an aromatic compound featuring a cyclopentyl ring substituted with an isocyanate (–NCO) group and a methylbenzene (toluene derivative) moiety. Its IUPAC name and structural formula (C13H15NO) highlight the isocyanate-functionalized cyclopentane fused to a meta-methyl-substituted benzene ring . The isocyanate group confers high reactivity, making it valuable in polymer synthesis (e.g., polyurethanes) and chemical crosslinking applications .

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-(1-isocyanatocyclopentyl)-3-methylbenzene |

InChI |

InChI=1S/C13H15NO/c1-11-5-4-6-12(9-11)13(14-10-15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |

InChI Key |

VSXPHCFNFMXOOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCC2)N=C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Isocyanatocyclopentyl)-3-methylbenzene typically involves the reaction of 1-cyclopentylamine with 3-methylbenzoyl chloride to form an intermediate, which is then treated with phosgene to introduce the isocyanate group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of the isocyanate group . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Isocyanatocyclopentyl)-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions. Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrogen gas. .

Scientific Research Applications

1-(1-Isocyanatocyclopentyl)-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatocyclopentyl)-3-methylbenzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. This group can react with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Isocyanate Derivatives

Key Differences :

- Electrophilicity : The fluorine substituent in the fluoro derivative increases electrophilicity compared to the methyl group in the target compound, altering reaction kinetics .

- Crosslinking Capacity: Multi-isocyanate derivatives (e.g., ) enable dense polymer networks, unlike the mono-isocyanate target compound.

Azide and Halogen Derivatives

Key Differences :

Substituent Position and Steric Effects

Key Insight : Bulky substituents (e.g., tert-butyl in ) hinder accessibility to the reactive isocyanate group, whereas smaller groups (e.g., methyl in ) optimize reactivity.

Physical and Spectral Properties

Notable Observations:

Biological Activity

1-(1-Isocyanatocyclopentyl)-3-methylbenzene, commonly referred to as isocyanatocyclopentyl methylbenzene, is a compound that has garnered attention due to its potential biological activities. Understanding its interactions at the molecular level is crucial for exploring its applications in medicinal chemistry and material science.

Chemical Structure and Properties

This compound features a unique structure characterized by an isocyanate functional group attached to a cyclopentane ring and a methyl-substituted benzene. The molecular formula is , with a molecular weight of approximately 201.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.25 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

The biological activity of this compound primarily stems from its ability to interact with various biomolecular targets, such as enzymes and receptors. The isocyanate group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophiles in proteins, which can lead to modulation of enzymatic activities or disruption of cellular processes.

Biological Activity

Research indicates that compounds containing isocyanate groups often exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that isocyanates can inhibit the growth of various bacteria and fungi by disrupting their cellular functions.

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.

- Inflammatory Response Modulation : Isocyanates may influence inflammatory pathways, potentially offering therapeutic avenues in inflammatory diseases.

Case Studies and Research Findings

Several case studies have investigated the biological effects of similar compounds:

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various isocyanate derivatives. The findings indicated that modifications in the substituents on the benzene ring significantly affected their activity against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assessment : A research article in Cancer Research reported on the cytotoxic effects of isocyanate compounds on human cancer cell lines. The study utilized MTT assays to evaluate cell viability, revealing that certain structural modifications enhanced cytotoxicity .

- Inflammation Studies : In another case study, researchers investigated the anti-inflammatory properties of isocyanate compounds in a murine model of arthritis. The results indicated a reduction in inflammatory markers, suggesting potential therapeutic benefits .

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development. Its mechanism of action through protein modification could pave the way for novel therapeutic strategies targeting microbial infections or cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.